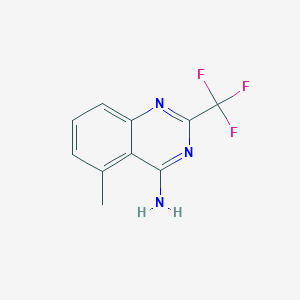
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine is a synthetic organic compound with the molecular formula C10H8F3N3. It belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The presence of a trifluoromethyl group and a methyl group on the quinazoline core makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoromethyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-amino-5-methylbenzoic acid.
Cyclization: This intermediate undergoes cyclization with trifluoroacetic anhydride to form 5-methyl-2-(trifluoromethyl)quinazolin-4-one.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolin-4-one derivatives.
Reduction: Further reduction can lead to the formation of dihydroquinazoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Applications De Recherche Scientifique
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 5-Methyl-2-(trifluoromethyl)quinazolin-4-amine exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit specific enzymes involved in cancer cell proliferation by binding to their active sites, thereby blocking their activity and leading to cell death . The pathways involved often include those related to DNA repair and cell cycle regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)quinazolin-4-amine: Lacks the methyl group at the 5-position.
5-Methylquinazolin-4-amine: Lacks the trifluoromethyl group at the 2-position.
Quinazolin-4-amine: Lacks both the methyl and trifluoromethyl groups.
Uniqueness
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These modifications enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C10H8F3N3 |
|---|---|
Poids moléculaire |
227.19 g/mol |
Nom IUPAC |
5-methyl-2-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C10H8F3N3/c1-5-3-2-4-6-7(5)8(14)16-9(15-6)10(11,12)13/h2-4H,1H3,(H2,14,15,16) |
Clé InChI |
GFMHWHFJWSUXKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)N=C(N=C2N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)
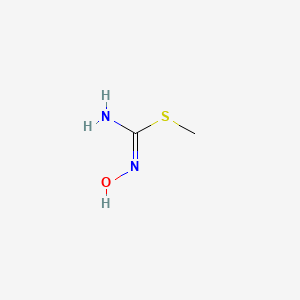
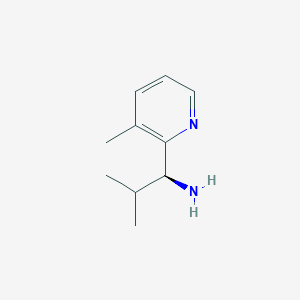
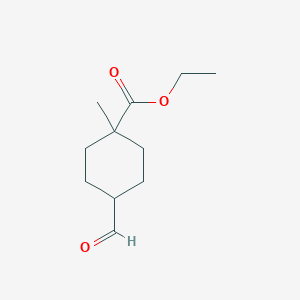


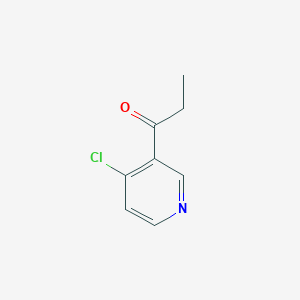
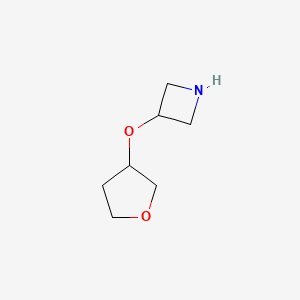
![3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13028405.png)

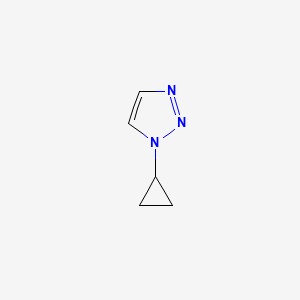
![2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13028414.png)

